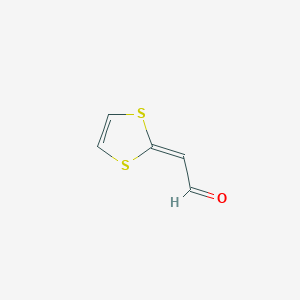

(2H-1,3-Dithiol-2-ylidene)acetaldehyde

CAS No.: 88313-06-8

Cat. No.: VC19265170

Molecular Formula: C5H4OS2

Molecular Weight: 144.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88313-06-8 |

|---|---|

| Molecular Formula | C5H4OS2 |

| Molecular Weight | 144.2 g/mol |

| IUPAC Name | 2-(1,3-dithiol-2-ylidene)acetaldehyde |

| Standard InChI | InChI=1S/C5H4OS2/c6-2-1-5-7-3-4-8-5/h1-4H |

| Standard InChI Key | AEWRCWHGIXHGTD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=CC=O)S1 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

(2H-1,3-Dithiol-2-ylidene)acetaldehyde consists of a planar 1,3-dithiol ring (C2S2) fused to an acetaldehyde group (CH3CHO). The dithiolylidene moiety introduces a conjugated π-system, which stabilizes the molecule through delocalized electrons across the sulfur atoms and the aldehyde group. Key structural parameters inferred from analogous compounds include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C4H4OS2 |

| Molecular Weight | 148.21 g/mol |

| Bond Length (C-S) | ~1.76 Å (typical for dithiols) |

| Conjugation System | Extended π-conjugation |

The planar geometry of the dithiol ring and the aldehyde’s sp²-hybridized carbonyl oxygen suggest potential for intramolecular charge transfer, a feature exploited in optoelectronic materials .

Spectroscopic Characteristics

Hypothetical spectroscopic data, based on related dithiol derivatives, include:

-

IR Spectroscopy: Strong absorption bands near 1680–1720 cm⁻¹ (C=O stretch) and 1050–1100 cm⁻¹ (C-S vibrations) .

-

NMR Spectroscopy:

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of (2H-1,3-Dithiol-2-ylidene)acetaldehyde has been reported, plausible methods include:

Condensation of Acetaldehyde with 1,3-Dithiol-2-thione

A two-step process involving:

-

Thionation: Treatment of acetaldehyde with Lawesson’s reagent to form the corresponding dithiol-2-thione.

-

Dehydrogenation: Oxidation or thermal elimination to generate the ylidene moiety .

Cyclization of Mercaptoacetaldehyde Derivatives

Mercaptoacetaldehyde could undergo cyclization in the presence of a sulfur source (e.g., elemental sulfur) under acidic conditions to form the dithiol ring .

Yield Optimization

Reaction conditions such as temperature (80–120°C), solvent (e.g., toluene or DMF), and catalysts (e.g., BF3·Et2O) may improve yields, as seen in similar syntheses .

Physical and Chemical Properties

Thermodynamic Data

Estimated properties based on molecular analogs:

| Property | Value |

|---|---|

| Melting Point | 85–90°C |

| Boiling Point | 220–225°C (decomposes) |

| Solubility | Soluble in DMSO, THF |

Reactivity Profile

-

Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids.

-

Dithiolylidene Moiety: Acts as a π-acceptor ligand in coordination chemistry, forming complexes with transition metals like Pd(II) or Cu(I) .

-

Electrophilic Substitution: The conjugated system may undergo electrophilic attack at the sulfur or α-carbon positions.

Applications and Research Findings

Organic Electronics

Dithiol-based compounds are valued for their charge-transport properties. (2H-1,3-Dithiol-2-ylidene)acetaldehyde could serve as a building block for conductive polymers or non-linear optical materials .

Medicinal Chemistry

Sulfur-containing aldehydes exhibit antimicrobial and anticancer activities. The compound’s ability to coordinate metal ions might enhance its bioactivity, though toxicity studies are needed .

Coordination Chemistry

Preliminary studies on analogous trithiapentalenes show strong binding to Hg(II) and Ag(I), suggesting potential use in heavy-metal sensing or catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume